N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Catalog No.
S11402348
CAS No.
M.F
C20H20N2O5
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-met...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methylindole-2-carboxamide

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H20N2O5/c1-22-14(9-13-15(24-2)6-7-17(25-3)19(13)22)20(23)21-10-12-4-5-16-18(8-12)27-11-26-16/h4-9H,10-11H2,1-3H3,(H,21,23)

InChI Key

ZZJQDIDNVHONCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC4=C(C=C3)OCO4

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an indole framework. This compound is notable for its potential pharmacological properties, particularly in the context of cancer research and treatment. The presence of the methoxy groups and the carboxamide functionality contributes to its chemical reactivity and biological activity.

Typical of indole derivatives and benzodioxoles. Common reactions may include:

  • Nucleophilic substitutions: The indole nitrogen can act as a nucleophile, allowing for substitution reactions.
  • Electrophilic aromatic substitution: The aromatic rings in the benzodioxole can undergo electrophilic substitution, which is influenced by the electron-donating methoxy groups.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exhibits significant biological activity, particularly in cancer treatment. In vivo studies have shown that related compounds can inhibit tumor growth by modulating cell cycle proteins such as p53 and cyclins D1, D3, and A . This suggests potential applications in chemotherapy.

The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:

  • Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol derivatives with aldehydes or other electrophiles under acidic conditions.
  • Indole synthesis: The indole ring can be constructed using Fischer indole synthesis or other cyclization methods involving aniline derivatives.
  • Amide formation: The final step often involves coupling the indole derivative with a benzodioxole derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has potential applications in:

  • Pharmaceutical development: Due to its antitumor properties, it may be explored as a lead compound in cancer drug development.
  • Biochemical research: Its unique structure makes it a valuable tool for studying biochemical pathways related to cancer cell proliferation and apoptosis.

Interaction studies have demonstrated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can interact with various biological targets. These interactions may include:

  • Binding affinity studies: Investigating how well the compound binds to specific receptors or enzymes involved in cancer pathways.
  • Synergistic effects: Exploring combinations with other chemotherapeutic agents to enhance efficacy while minimizing toxicity.

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
4,7-Dimethoxy-5-methyl-1,3-benzodioxoleStructureExhibits antioxidant properties and potential neuroprotective effects.
6-MethoxyindoleStructureKnown for its role in various biological activities including anti-inflammatory effects.
5-MethoxytryptamineStructureA serotonin receptor agonist with implications in mood regulation and neuropharmacology.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its specific combination of both benzodioxole and indole structures along with its demonstrated antitumor activity. This unique structural combination may provide distinct mechanisms of action compared to similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

368.13722174 g/mol

Monoisotopic Mass

368.13722174 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

Explore Compound Types